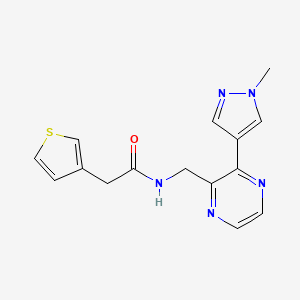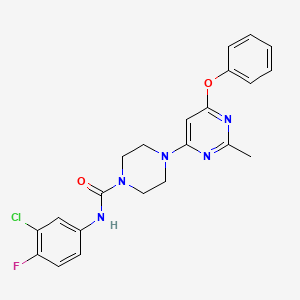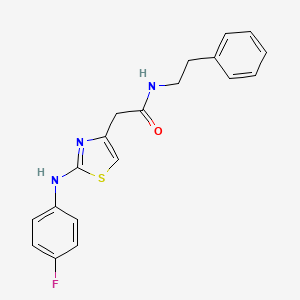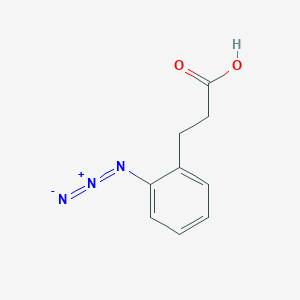![molecular formula C16H22N4O5S B3010423 叔丁基 (1-((2-(2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)氨基)-1-氧代丙烷-2-基)氨基甲酸酯 CAS No. 1902922-44-4](/img/structure/B3010423.png)
叔丁基 (1-((2-(2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)氨基)-1-氧代丙烷-2-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of carbamate and pyrimidine, which are both important structures in medicinal chemistry. Carbamates are often used in drug design for their bioisosteric properties, and pyrimidines are a fundamental structure in nucleic acids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring and the carbamate group would contribute to the polarity of the molecule, while the tert-butyl group would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carbamate group could potentially undergo hydrolysis, and the pyrimidine ring might be susceptible to electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .科学研究应用
Medicinal Chemistry and Drug Development
This compound exhibits potential as a pharmacologically active molecule due to its unique structure. Let’s explore some specific applications:
a. Anticancer Agents: The sterically hindered pyrocatechol moiety in this compound is linked via a 2-thioacetyl covalent bridge to secondary amines. Researchers have synthesized derivatives with promising anticancer properties. These compounds could serve as leads for developing novel chemotherapeutic agents targeting specific cancer pathways .
b. GABA Receptor Modulation: The pharmacophore γ-aminobutyric acid (GABA) plays a crucial role in neurotransmission. Some derivatives of this compound may interact with GABA receptors, potentially influencing neuronal excitability and providing therapeutic opportunities for neurological disorders .
Antioxidant Activity
The compound’s structure, particularly the tert-butyl groups, suggests potential antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Further studies are needed to explore its antioxidant capacity .
Antibacterial Agents
The compound’s 2-thioacetyl bridge and secondary amine moieties could contribute to antibacterial activity. In vitro screening against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains would provide valuable insights .
Halogen Exchange Reactions
The ligand’s structure may facilitate halogen exchange reactions, which are essential in synthetic chemistry. Investigating its reactivity with halogens could lead to novel synthetic methodologies .
Herbicide Development
Although not directly studied, the compound’s structure suggests potential herbicidal properties. Researchers could explore its effects on plant growth and weed control .
Triazine Derivatives
The compound contains a 2-amino-4-dimethylamino-1,3,5-triazine moiety. Triazines have diverse applications, including in agrochemicals, dyes, and pharmaceuticals. Investigating derivatives based on this scaffold could yield interesting results .
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, or hydrophobic interactions .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with a variety of enzymes or receptors, thereby influencing numerous biochemical pathways .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific biological targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
未来方向
属性
IUPAC Name |
tert-butyl N-[1-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethylamino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-9(18-15(24)25-16(2,3)4)12(21)17-6-7-20-13(22)11-10(5-8-26-11)19-14(20)23/h5,8-9H,6-7H2,1-4H3,(H,17,21)(H,18,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEFNSKXNSLBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=C(C=CS2)NC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)

![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)
![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)


![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)